1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone
Overview
Description
The compound 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone is a chemical derivative of tetrahydronaphthalene, which is a saturated analog of naphthalene. It is characterized by a two-ring system with four additional hydrogen atoms, making it partially saturated and thus more chemically reactive than its fully aromatic counterpart. This compound serves as a precursor or an intermediate in the synthesis of various heterocyclic compounds, which have potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of derivatives of tetrahydronaphthalene often involves the use of 5,6,7,8-tetrahydronaphthalen-1-amine as a starting material. For instance, the one-pot reaction of this amine with mercaptoacetic acid and arenealdehydes yields 1,3-thiazolidin-4-ones and 1,4-benzothiazepin-2-ones, depending on the electron-donating or withdrawing nature of the arenealdehydes used . Another synthesis approach involves the Schiff base formation, where the amine reacts with an aldehyde to form compounds such as (Z)-1-((5,6,7,8-tetrahydronaphthalen-1-ylamino)methylene)naphthalen-2(1H)-one .
Molecular Structure Analysis
The molecular structure of tetrahydronaphthalene derivatives has been studied using various spectroscopic techniques and computational methods. For example, the Schiff base compound mentioned above has been characterized by IR, UV-Vis, and single-crystal X-ray diffraction, revealing its NH tautomeric form in the solid state . The crystal structure of a related compound, 1-[(1R*,4S*)-4,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalen-1-yl]ethanone, shows a half-chair conformation with specific orientations of the methyl and acetyl groups .
Chemical Reactions Analysis
The reactivity of tetrahydronaphthalene derivatives is influenced by their structural conformation and substituents. The atropisomerism phenomenon, a type of stereoisomerism resulting from restricted rotation about a bond, has been observed in several 1,3-thiazolidin-4-ones, indicating the dynamic nature of these molecules . Additionally, the Schiff base compound's reactivity has been explored through computational studies, which predict its behavior in different solvent media and its potential non-linear optical (NLO) properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydronaphthalene derivatives are closely related to their molecular structure. The crystal structure analysis provides insights into the conformational preferences of these compounds, which can affect their physical properties such as melting points and solubility . The chemical properties, including reactivity and stability, are influenced by the electronic nature of the substituents and the overall molecular geometry, as demonstrated by the synthesis and characterization studies . Furthermore, the antioxidant and tumor inhibitory activities of some derivatives highlight the potential biological relevance of these compounds .
Scientific Research Applications
Naphthalene Derivatives in Pharmacology
Chemistry and Pharmacology of 7-Methyljuglone : Naphthoquinone, derived from naphthalene, exhibits a range of pharmacological activities. The compound 7-Methyljuglone (7-MJ), related to naphthalene, has been reported to have antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. Its hemi-synthesis and biological activities indicate potential therapeutic applications (Mbaveng & Kuete, 2014).
Naphthalene and Serotonin Syndrome : Naphthalene derivatives are implicated in serotonin syndrome (SS), a condition caused by excessive serotonergic activity. New psychoactive substances (NPS), including naphthalene derivatives, have various psychostimulant and hallucinogenic effects. Awareness of these substances is crucial in clinical settings due to their potential risks and diagnostic challenges (Schifano et al., 2021).
Environmental and Occupational Considerations
Naphthalene Biomonitoring in Occupational Settings : 1,2-Dihydroxynaphthalene (1,2-DHN) is a significant metabolite of naphthalene exposure in occupational settings. It's used in biomonitoring to assess workplace exposure to naphthalene. Elevated levels of 1,2-DHN in urine indicate naphthalene exposure, emphasizing the need for health surveillance in industries where naphthalene is prevalent (Budiman & Ilyas, 2022).
Exposure to Naphthalene and Endocrine Activity : Unconventional oil and gas extraction releases a complex mixture of chemicals, including naphthalene derivatives. These compounds are linked to adverse reproductive and developmental outcomes, potentially due to their endocrine-disrupting properties. Understanding the endocrine activity of these compounds is crucial for assessing health risks associated with exposure (Bolden et al., 2018).
Safety And Hazards
The compound is classified as potentially harmful and irritating. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements P261-P305+P351+P338 suggest avoiding breathing dust, washing eyes carefully if the compound comes into contact, and seeking medical advice if eye irritation persists .
properties
IUPAC Name |
1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPUKHYQNXSSKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(CCCC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047163 | |
Record name | 6-Acetyl-1,2,3,4-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone | |
CAS RN |
774-55-0 | |
Record name | 6-Acetyltetralin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=774-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 6-Acetyltetralin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 774-55-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5179 | |
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Record name | Ethanone, 1-(5,6,7,8-tetrahydro-2-naphthalenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Acetyl-1,2,3,4-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5,6,7,8-tetrahydro-2-naphthyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.151 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6-ACETYLTETRALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L3DBR6DE6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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